![molecular formula C18H16O7S B2889619 3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one CAS No. 866346-81-8](/img/structure/B2889619.png)

3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

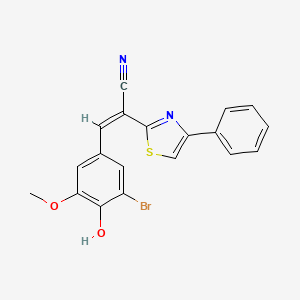

“3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one” is a chemical compound with the molecular formula C18H16O7S . It has a molecular weight of 376.38 . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 16 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Chemiluminescence and Photochromism

Studies on similar sulfonyl-substituted bicyclic dioxetanes have demonstrated their utility in exploring chemiluminescence mechanisms. For instance, the base-induced decomposition of these dioxetanes in specific solvents can emit light, offering insights into chemiluminescent reactions and potential applications in analytical chemistry and bioimaging techniques (Watanabe et al., 2010).

Crown Ether Chemistry

The synthesis and complexation study of novel chromenone crown ethers have revealed their ability to form stable complexes with alkali metal ions. This property is significant in the field of supramolecular chemistry, where such complexes can be used in ion recognition and sensing, as well as in the development of novel catalytic systems (Gündüz et al., 2006).

Aldose Reductase Inhibitory Activity

The synthesis of capillarisin sulfur-analogues, which involve the structural modification of chromen-4-one derivatives, has been shown to possess aldose reductase inhibitory activity. This activity is crucial in the management of diabetic complications, suggesting that such compounds could be explored further for their therapeutic potential (Igarashi et al., 2005).

COX-2 Inhibition for Anti-inflammatory Applications

Research on 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, a structurally related compound, has demonstrated significant COX-2 inhibitory activity. This property indicates the potential use of such compounds in developing new anti-inflammatory drugs, highlighting the broader relevance of chromen-4-one derivatives in medicinal chemistry (Rullah et al., 2015).

Photochromism and Material Sciences

The photochromic properties of chromene crystals have been investigated, revealing potential applications in the development of optical storage devices and photoresponsive materials. Such studies underscore the importance of chromen-4-one derivatives in material sciences and photophysics (Hobley et al., 2000).

Propriétés

IUPAC Name |

3-(2,5-dimethoxyphenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-7-8-13(23-2)15(10-12)26(20,21)16-9-11-5-4-6-14(24-3)17(11)25-18(16)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGLDVMHKONDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)

![7-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2889541.png)

![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)